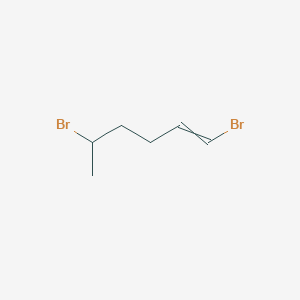
Ethyl 2-(2,4-dimethylbenzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dimethylbenzoyl)benzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions on the benzoyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-(2,4-dimethylbenzoyl)benzoate typically involves the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4-dimethylbenzoic acid+ethanolcatalystethyl 2-(2,4-dimethylbenzoyl)benzoate+water
Common catalysts used in this reaction include sulfuric acid or modified clay. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification through distillation and crystallization to obtain a high-purity product. The use of solid acid catalysts like modified clay can improve the conversion rate and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: 2,4-dimethylbenzoic acid.
Reduction: 2-(2,4-dimethylbenzoyl)benzyl alcohol.
Substitution: Products like 2,4-dimethyl-3-nitrobenzoate or 2,4-dimethyl-3-bromobenzoate.
Scientific Research Applications
Ethyl 2-(2,4-dimethylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug development, particularly in the design of local anesthetics.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethylbenzoate
- Methyl 2-(2,4-dimethylbenzoyl)benzoate
- Ethyl 4-(dimethylamino)benzoate
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .
Properties
CAS No. |
134098-86-5 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethylbenzoyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-4-21-18(20)16-8-6-5-7-15(16)17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3 |
InChI Key |
ARQCFKVVOBQBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)


![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
